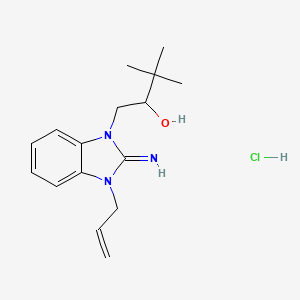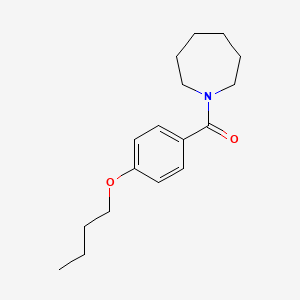
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the inhibition of protein kinase CK2, an enzyme that plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide disrupts the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of various proteins that are involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been found to increase the levels of proteins that are involved in apoptosis, including caspase-3 and PARP.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. One area of research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, which would make it easier to administer in vivo. Another area of research could focus on developing more selective inhibitors of CK2, which could reduce the toxicity towards normal cells. In addition, further studies could investigate the potential use of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWYCAAORIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304893 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)



![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)